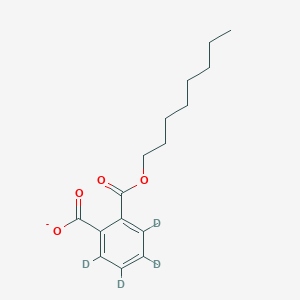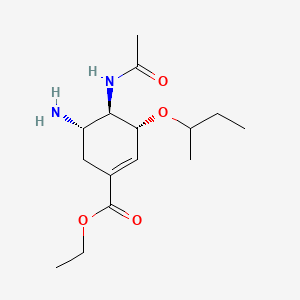
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is a derivative of Fidaxomicin, a macrolide antibiotic known for its potent activity against Clostridium difficile infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves multiple steps, starting from the parent compound, Fidaxomicin. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on Fidaxomicin are protected using suitable protecting groups to prevent unwanted reactions.
Selective Dehydroxylation: Specific hydroxyl groups are selectively removed using reagents such as phosphorus tribromide or other dehydroxylating agents.
Methoxylation: The dehydroxylated positions are then methoxylated using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification .
Types of Reactions:
Oxidation: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, nucleophiles, under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying macrolide antibiotics.
Biology: Employed in biological research to study its effects on bacterial cells and mechanisms of resistance.
Medicine: Investigated for its potential therapeutic applications, particularly in treating bacterial infections.
Mechanism of Action
The mechanism of action of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves inhibition of bacterial RNA polymerase, thereby preventing bacterial transcription and protein synthesis. This leads to the death of bacterial cells. The compound specifically targets the beta subunit of RNA polymerase, disrupting the transcription process .
Comparison with Similar Compounds
Fidaxomicin: The parent compound with hydroxyl groups instead of methoxy groups.
Erythromycin: Another macrolide antibiotic with a different structure and spectrum of activity.
Clarithromycin: A macrolide antibiotic with similar mechanisms but different chemical modifications.
Uniqueness: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and potentially enhanced activity against certain bacterial strains compared to its parent compound and other macrolides .
Properties
CAS No. |
185248-68-4 |
|---|---|
Molecular Formula |
C₅₄H₇₈Cl₂O₁₈ |
Molecular Weight |
1086.09 |
Synonyms |
(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dimethoxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2E)-2-[(2E,4E)-5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B1146456.png)
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)



